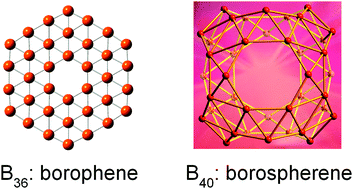Probing the structures and bonding of size-selected boron and doped-boron clusters
Chemical Society Reviews Pub Date: 2019-05-23 DOI: 10.1039/C9CS00233B
Abstract
Because of their interesting structures and bonding and potentials as motifs for new nanomaterials, size-selected boron clusters have received tremendous interest in recent years. In particular, boron cluster anions (Bn−) have allowed systematic joint photoelectron spectroscopy and theoretical studies, revealing predominantly two-dimensional structures. The discovery of the planar B36 cluster with a central hexagonal vacancy provided the first experimental evidence of the viability of 2D borons, giving rise to the concept of borophene. The finding of the B40 cage cluster unveiled the existence of fullerene-like boron clusters (borospherenes). Metal-doping can significantly extend the structural and bonding repertoire of boron clusters. Main-group metals interact with boron through s/p orbitals, resulting in either half-sandwich-type structures or substitutional structures. Transition metals are more versatile in bonding with boron, forming a variety of structures including half-sandwich structures, metal-centered boron rings, and metal-centered boron drums. Transition metal atoms have also been found to be able to be doped into the plane of 2D boron clusters, suggesting the possibility of metalloborophenes. Early studies of di-metal-doped boron clusters focused on gold, revealing ladder-like boron structures with terminal gold atoms. Recent observations of highly symmetric Ta2B6− and Ln2Bn− (n = 7–9) clusters have established a family of inverse sandwich structures with monocyclic boron rings stabilized by two metal atoms. The study of size-selected boron and doped-boron clusters is a burgeoning field of research. Further investigations will continue to reveal more interesting structures and novel chemical bonding, paving the foundation for new boron-based chemical compounds and nanomaterials.

Recommended Literature
- [1] Non-equilibrium thermodynamics in electrochemical complexation of Li–oxygen porous electrodes†
- [2] Selective analysis of epinephrine in the presence of uric acid by using an amplified electrochemical sensor employing a gold nanoparticle decorated cysteic acid film
- [3] Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature†
- [4] Room-temperature water-vapor annealing for high-performance planar perovskite solar cells†
- [5] Effect of SiO2 on the dynamics of proton conducting [Nafion/(SiO2)X] composite membranes: a solid-state 19F NMR study
- [6] Over 25% efficiency and stable bromine-free RbCsFAMA-based quadruple cation perovskite solar cells enabled by an aromatic zwitterion †
- [7] Electron scattering from germanium tetrafluoride
- [8] Glutathione depletion-mediated in situ transformation of Prussian blue nanocubes for enhanced tumor-specific imaging and photoimmunotherapy†
- [9] Ultra-low cost supercapacitors from coal char: effect of electrolyte on double layer capacitance†
- [10] Isotopic hydrogen exchange in purine, adenine, adenosine, and benzimidazole

Journal Name:Chemical Society Reviews
Research Products
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 99-24-1
-
CAS no.: 2688-84-8
-
CAS no.: 498-62-4
-
3,5-Di(trifluoromethyl)aniline
CAS no.: 328-74-5
-
CAS no.: 443-88-9
-
CAS no.: 371-62-0
-
CAS no.: 96-53-7
-
1-phenyl-2-sulfanylethan-1-one
CAS no.: 2462-02-4









